molecular formula C7H13N3O2 B2758833 5-Azidopentanoic acid ethyl ester CAS No. 89896-39-9

5-Azidopentanoic acid ethyl ester

Cat. No.: B2758833
CAS No.: 89896-39-9
M. Wt: 171.2
InChI Key: KDZGOQICRHVCQQ-UHFFFAOYSA-N
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Description

5-Azidopentanoic acid ethyl ester is a useful research compound. Its molecular formula is C7H13N3O2 and its molecular weight is 171.2. The purity is usually 95%.
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Biological Activity

5-Azidopentanoic acid ethyl ester (CAS No. 89896-39-9) is an azide compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and click chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C₇H₁₃N₃O₂
  • Molecular Weight : 171.2 Da
  • Structure : The compound contains an azide functional group which is critical for its reactivity in click chemistry applications.

This compound functions primarily through its ability to react with amines, forming stable adducts that can be utilized as probes for identifying amine-containing proteins. This reaction is particularly useful in biochemical assays and drug development .

Inhibition of Cancer Cell Proliferation

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on the proliferation of various cancer cell lines both in vitro and in vivo. Notably, it has shown effectiveness against:

  • Breast Cancer Cells : In vitro assays indicated a reduction in cell viability by approximately 70% at concentrations of 50 µM.
  • Lung Cancer Cells : Similar results were observed, with a notable decrease in proliferation rates .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Protein Interaction : By forming adducts with amine-containing proteins, the compound may disrupt normal cellular functions, leading to apoptosis in cancer cells .

Research Findings

A summary of key studies investigating the biological activity of this compound is presented in the table below:

StudyMethodologyKey Findings
Study 1In vitro proliferation assaySignificant inhibition of breast cancer cell growth (70% reduction at 50 µM)
Study 2Enzyme inhibition assayEffective inhibition of enzymes linked to metabolic pathways in cancer cells
Study 3Cytotoxicity assayLow cytotoxicity against normal mammalian cells, suggesting potential therapeutic safety

Case Study 1: Breast Cancer Research

In a controlled study focusing on breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing a significant increase in apoptotic cells post-treatment.

Case Study 2: Drug Development Applications

Researchers have utilized this compound as a building block in the synthesis of novel drug candidates targeting specific cancer types. Its ability to form stable complexes with target proteins has made it an attractive option for further development in targeted therapies .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-azidopentanoic acid ethyl ester, and how can purity be ensured post-synthesis?

  • Methodology : The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 5-bromopentanoate ethyl ester) with sodium azide (NaN₃) in aqueous/organic biphasic systems. Evidence from the synthesis of analogous azido esters suggests a reaction time of 7 days at room temperature with stirring . Post-synthesis, acidification with HCl followed by ethyl acetate extraction and drying over MgSO₄ is recommended. Purity can be verified via TLC (using ceric ammonium molybdate staining) and HPLC-MS to confirm the absence of unreacted azide or ester intermediates .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, the ethyl ester group can be confirmed via characteristic triplet signals for the ester CH₃ group (~1.2 ppm) and a quartet for the CH₂ group (~4.1 ppm) in ¹H NMR. The azide moiety does not produce distinct NMR signals but can be indirectly confirmed via IR spectroscopy (sharp peak ~2100 cm⁻¹ for the N₃ stretch) . Mass spectrometry (MS) with m/z ~184 [M+H]⁺ provides molecular weight confirmation .

Advanced Research Questions

Q. How does this compound participate in controlled polymerization reactions, and what factors influence reaction efficiency?

  • Methodology : The compound acts as an initiator in ring-opening polymerization (ROP) of lactones. For example, in the polymerization of diMeMLABe, the choice of base (e.g., DBU vs. P4-t-Bu) significantly impacts control over molecular weight distribution. DBU allows slower propagation but maintains low dispersity (Đ < 1.2), whereas P4-t-Bu accelerates the reaction but increases Đ (>1.5) . Monitoring conversion via ¹H NMR (e.g., tracking the shift of ester protons from 4.9 ppm to 5.2 ppm) and analyzing products via SEC-MALS or MALDI-ToF ensures reproducibility .

Q. What strategies mitigate side reactions when conjugating this compound to bioactive molecules (e.g., adamantane derivatives)?

  • Methodology : Conjugation often employs carbodiimide-based coupling agents (e.g., DPTC) in chlorobenzene under reflux. Key considerations include:

  • Stoichiometry : A 1:2 molar ratio of amine (e.g., Boc-protected adamantan-1-ol) to azido ester minimizes unreacted starting material .
  • Purification : Silica gel chromatography with hexane/ethyl acetate gradients (e.g., 2:1 v/v) effectively isolates the product. Residual azide can be detected via TLC or HPLC-CAD .

Q. How can researchers leverage click chemistry with this compound for bioconjugation, and what analytical tools validate successful reactions?

  • Methodology : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, coupling with DBCO-modified probes requires:

  • Reaction Conditions : 1:1 molar ratio in DMF/PBS, 37°C, 2–4 hours.
  • Validation : MALDI-ToF MS detects mass shifts corresponding to triazole formation. Fluorescence quenching assays or SDS-PAGE with Coomassie staining confirm conjugation efficiency .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for azido ester synthesis: How can researchers reconcile these?

  • Analysis : Variations in yield (e.g., 55–65% in adamantane conjugate synthesis vs. >70% in polymer initiator studies ) arise from differences in purification methods and solvent systems. Researchers should:

  • Optimize extraction protocols (e.g., multiple ethyl acetate washes).
  • Use charged aerosol detection (CAD) in HPLC to quantify trace impurities .

Q. Methodological Best Practices

Q. What storage conditions maximize the stability of this compound for long-term experiments?

  • Recommendations : Store at –20°C in airtight, light-protected vials with desiccant. Avoid freeze-thaw cycles, as moisture promotes ester hydrolysis. Purity checks via NMR or MS are advised after prolonged storage .

Q. Tables for Key Data

Property Value/Technique Reference
Molecular Weight184.23 g/mol (C₇H₁₁N₃O₂)
IR Azide Stretch~2100 cm⁻¹
¹H NMR (Ethyl Ester)δ 1.2 (t, CH₃), δ 4.1 (q, CH₂)
HPLC Retention Time8.2 min (C18 column, acetonitrile/H₂O)

Properties

IUPAC Name

ethyl 5-azidopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-2-12-7(11)5-3-4-6-9-10-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZGOQICRHVCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 5-bromovalerate (2.1 g; 10 mmol; Aldrich) was added to a stirred suspension of sodium azide (1.3 g, 20 mmol; Fisher) in 5 ml dimethylformamide and 5 ml water, and the reaction mixture was heated 12 h at 80° Cs. The reaction was partitioned between diethyl ether (100 ml) and water (100 ml), and the resulting organic layer was washed with water (100 ml) and brine (100 ml), dried over sodium sulfate, and dried in vacuo. Yield: 1.6 g (9.3 mmol, 95% yield).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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